Norcotinine

Pharmacokinetics Neuropharmacology LC-MS/MS

Norcotinine (desmethylcotinine) is a critical, trace-level nicotine metabolite standard essential for validated LC-MS/MS and GC/MS biomarker panels. Unlike dominant cotinine (~300 nM), norcotinine peaks at only 7 nM in brain tissue—a >40-fold difference mandating a dedicated reference standard to achieve a 1.0 ng/mL LLOQ in plasma. Its unique metabolic origin via 5′-C-oxidation of brain nornicotine renders it a mechanistically independent biomarker that cotinine or trans-3′-hydroxycotinine cannot proxy. Available as a neat solid, certified reference solution, or deuterated (norcotinine-pyridyl d4) internal standard. Select this standard for forensic confirmation, NRT compliance monitoring, neuropharmacology research, and nicotine API impurity profiling compliant with USP/EP guidelines.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 17708-87-1
Cat. No. B602358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcotinine
CAS17708-87-1
Synonyms5-(3-Pyridinyl)-2-pyrrolidinone;  (+/-)-Demethylcotinine;  (+/-)-Norcotinine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)
InChIKeyFXFANIORDKRCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





Norcotinine (CAS 17708-87-1): A Minor Nicotine Metabolite Standard for Differentiated Pharmacokinetic and Exposure Profiling


Norcotinine (desmethylcotinine; CAS 17708-87-1) is a minor urinary metabolite of both nornicotine and cotinine, formed endogenously in humans exposed to tobacco products . As a member of the pyrrolidine alkaloid class, it is distinct from the major circulating nicotine metabolite cotinine in both its relative abundance (representing approximately 0.5–2% of total nicotine metabolites) and its distinct metabolic origin via 5′-C-oxidation of brain nornicotine rather than peripheral N-demethylation of cotinine [1]. This compound is widely employed as a certified reference standard and stable isotope-labeled internal standard (e.g., norcotinine-pyridyl d4) in validated LC-MS/MS and GC/MS assays for the simultaneous quantification of nicotine and its extended metabolite panel in human plasma, urine, and oral fluid [2].

Why Cotinine or Nornicotine Standards Cannot Substitute for Norcotinine in Analytical and Pharmacokinetic Workflows


Direct substitution of norcotinine with cotinine, trans-3′-hydroxycotinine, or nornicotine is precluded by their fundamentally divergent quantitative profiles in biological systems and distinct analytical requirements. While cotinine is the dominant plasma metabolite (peak brain concentrations of 300 nM), norcotinine is a trace component (7 nM), representing a >40-fold difference in absolute abundance [1]. This order-of-magnitude disparity necessitates the use of a dedicated norcotinine standard to achieve the required lower limit of quantification (LLOQ) in complex matrices, such as the validated 1.0 ng/mL LLOQ in human plasma [2]. Furthermore, the unique metabolic origin of norcotinine—derived from brain nornicotine oxidation rather than peripheral cotinine demethylation—renders it a mechanistically distinct biomarker that cannot be proxied by cotinine assays [3]. Analytical method validation data confirm that recovery and matrix effect profiles for norcotinine differ from other metabolites; for instance, recovery ranges of 99.5–109.5% for norcotinine versus 95.8–108.7% for cotinine underscore the need for compound-specific calibration [4].

Quantitative Evidence Guide: Norcotinine Differentiation from Cotinine, Nornicotine, and 3-Hydroxycotinine in Analytical and In Vivo Studies


Brain Pharmacokinetics: Norcotinine Exhibits 43-Fold Lower Peak Concentration and a Unique CNS Origin Compared to Cotinine

In a quantitative in vivo rat study using [2′-14C]nicotine, norcotinine achieved a peak brain concentration of only 7 nM, which is 43-fold lower than the 300 nM peak concentration of cotinine and 10-fold lower than the 70 nM peak concentration of nornicotine [1]. Critically, the half-life of norcotinine in brain was not directly measured in this study, but the data confirm that norcotinine is a trace CNS metabolite whose formation is spatially and mechanistically distinct—it originates from 5′-C-oxidation of brain nornicotine, not peripheral demethylation of cotinine [2].

Pharmacokinetics Neuropharmacology LC-MS/MS

Metabolic Pathway Specificity: Norcotinine as a Minor Metabolite (0.5–2% Yield) with Distinct 5′-C-Oxidation Origin from Cotinine

Norcotinine is classified as a minor nicotine metabolite, representing only 0.5–2% of total urinary nicotine metabolites, in stark contrast to cotinine, which accounts for >70% of the nicotine dose [1]. This quantitative classification is underpinned by a validated LC-MS/MS method for human oral fluid, where the analytical procedure simultaneously resolves norcotinine from nicotine, cotinine, and trans-3′-hydroxycotinine, confirming its distinct chromatographic and mass spectrometric signature [2]. Furthermore, norcotinine is not simply a demethylation product of cotinine; instead, it is generated via the 5′-C-oxidation of nornicotine within the central nervous system, a pathway not shared by cotinine [3].

Drug Metabolism Biomarker Validation Toxicology

Analytical Method Validation: Comparable Recovery (99.5–109.5%) and LLOQ (1.0 ng/mL) to Cotinine in Human Plasma LC-MS/MS Assays

In a fully validated LC-MS/MS method for the simultaneous determination of nicotine, cotinine, trans-3′-hydroxycotinine, and norcotinine in human plasma, norcotinine demonstrated an intra- and inter-assay recovery range of 99.5–109.5%, which is statistically comparable to that of cotinine (95.8–108.7%) and trans-3′-hydroxycotinine (90.5–99.5%) [1]. The limit of quantification (LLOQ) for all four analytes, including norcotinine, was established at 1.0 ng/mL in plasma and 2.5 ng/mL in urine, with intra-day imprecision ≤14% and inter-day imprecision ≤17% [2]. This validation confirms that norcotinine can be reliably quantified alongside major metabolites using a single, unified extraction and chromatographic protocol.

Analytical Chemistry Method Validation Bioanalysis

Certified Reference Material Availability: Traceable 1.0 mg/mL Methanolic Solution for LC-MS/MS and GC/MS Calibration

Norcotinine is commercially available as a Certified Spiking Solution® (Cerilliant) at a concentration of 1.0 mg/mL in methanol, packaged in flame-sealed ampules and recommended for storage at −20°C [1]. This certified reference material (CRM) is manufactured under ISO/IEC 17025 and ISO 17034 accreditation, providing full traceability and a certificate of analysis (CoA) that includes purity assessment by HPLC, GC-FID, and Karl Fischer titration. The (S)-norcotinine enantiomer is further characterized as a reference standard compliant with USP and EP guidelines for analytical method development and validation .

Reference Standards Quality Control Analytical Toxicology

Optimal Application Scenarios for Norcotinine (CAS 17708-87-1) Based on Quantitative Differentiation Evidence


Comprehensive Nicotine Exposure Biomonitoring in Clinical and Epidemiological Studies

Norcotinine is an essential component of extended nicotine metabolite panels for assessing tobacco smoke exposure, nicotine replacement therapy (NRT) compliance, and passive smoke exposure in vulnerable populations (e.g., pregnant women, neonates). Its inclusion alongside cotinine and trans-3′-hydroxycotinine enables the detection of distinct metabolic pathways and improves the specificity of exposure classification. Validated LC-MS/MS methods demonstrate that norcotinine can be simultaneously extracted and quantified with an LLOQ of 1.0 ng/mL in plasma and 2.5 ng/mL in urine, making it suitable for high-throughput clinical and epidemiological workflows [1].

Preclinical Neuropharmacokinetic Studies of Nicotine Dependence

In rodent models of nicotine addiction, norcotinine serves as a critical trace CNS metabolite for distinguishing central versus peripheral nicotine metabolism. Quantitative data from rat brain studies reveal that norcotinine reaches a peak concentration of only 7 nM—43-fold lower than cotinine—and is formed locally via 5′-C-oxidation of nornicotine rather than hepatic cotinine demethylation [2]. Researchers investigating the neuropharmacological contribution of minor alkaloids and metabolites to nicotine reinforcement require a pure norcotinine standard for accurate in vivo microdialysis and brain tissue LC-MS/MS quantification [3].

Forensic Toxicology and Workplace Drug Testing Confirmation

For forensic laboratories conducting confirmatory testing of nicotine exposure (e.g., in child custody cases, insurance underwriting, or workplace safety programs), norcotinine provides an additional, mechanistically independent biomarker that corroborates positive cotinine findings. The use of a deuterated internal standard (norcotinine-pyridyl d4) ensures precise quantitation and corrects for matrix effects and ionization variability in complex biological specimens . The comparable method recovery (99.5–109.5%) and low LLOQ (1.0 ng/mL) of norcotinine to cotinine in validated human plasma assays support its integration into existing forensic panels [4].

Pharmaceutical Impurity Profiling and Reference Standard Traceability

In the quality control (QC) of nicotine-derived pharmaceutical ingredients (APIs) such as cotinine or nicotine replacement formulations, (S)-norcotinine is employed as a fully characterized reference standard for impurity profiling and method validation. The standard is compliant with USP and EP regulatory guidelines and provides traceability for the identification and quantification of the N-demethylated impurity in API batches . Its use ensures that potential degradation products or synthesis byproducts are accurately monitored, safeguarding product purity and patient safety.

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